Phenyl 3-iodobenzoate CAS number and properties
Phenyl 3-iodobenzoate CAS number and properties
A Critical Intermediate for Biaryl Synthesis and Photo-Fries Rearrangement [1]
Executive Summary
Phenyl 3-iodobenzoate (Ph-3-IBz) is a specialized organo-iodine building block utilized primarily in the synthesis of complex pharmaceutical intermediates and liquid crystalline materials. Structurally, it consists of a phenol moiety esterified with 3-iodobenzoic acid. Its utility stems from its dual-reactivity profile: the aryl iodide at the meta position serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the phenyl ester functionality allows for subsequent acyl substitution or photo-Fries rearrangement to access ortho-hydroxybenzophenones.[1]
This guide provides a definitive technical profile, synthesis protocols, and reactivity maps for researchers utilizing Ph-3-IBz in drug discovery and materials science.
Chemical Identity & Physicochemical Profile
Unlike common catalog reagents, Phenyl 3-iodobenzoate is frequently synthesized in situ or on-demand due to its specific application scope.
| Property | Data / Description |
| Systematic Name | Phenyl 3-iodobenzoate |
| IUPAC Name | Phenyl m-iodobenzoate; Benzoic acid, 3-iodo-, phenyl ester |
| CAS Number | Not widely indexed in public registries (Custom synthesis typically required) |
| Precursor CAS | 3-Iodobenzoic acid: 618-51-9 ; Phenol: 108-95-2 |
| Molecular Formula | C₁₃H₉IO₂ |
| Molecular Weight | 324.11 g/mol |
| SMILES | O=C(Oc1ccccc1)c2cccc(I)c2 |
| Appearance | White to off-white crystalline solid (or viscous oil if impure) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, THF; Insoluble in water.[1] |
| Key Spectral Data | ¹H NMR (CDCl₃): δ 8.54 (t), 8.22–8.13 (m), 8.00–7.94 (m), 7.49–7.40 (m), 7.33–7.25 (m), 7.23–7.17 (m) [1].[2] |
Synthesis & Manufacturing Pathways
The synthesis of Ph-3-IBz is most reliably achieved through esterification of 3-iodobenzoic acid. Two primary pathways are recommended based on scale and available reagents.
Pathway A: Steglich Esterification (Lab Scale)
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Mechanism: DCC/DMAP mediated coupling.
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Pros: Mild conditions, avoids handling corrosive acid chlorides.
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Cons: Formation of DCU byproduct requires filtration.
Pathway B: Acyl Chloride Route (Scale-Up)
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Mechanism: Conversion to 3-iodobenzoyl chloride followed by nucleophilic attack by phenol.
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Pros: High atom economy, easy purification (washing).
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Cons: Requires moisture-free conditions for the acid chloride step.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for Phenyl 3-iodobenzoate synthesis.
Reactivity Profile & Applications
Ph-3-IBz is a "bifunctional" electrophile. The chemoselectivity is controlled by the catalyst and reaction conditions.
4.1. Chemoselective Cross-Coupling (C-C Bond Formation)
The C–I bond is significantly more reactive towards oxidative addition by Pd(0) than the ester bond. This allows for Suzuki, Sonogashira, or Heck couplings at the meta position without disturbing the ester linkage.
4.2. Photo-Fries Rearrangement
Upon UV irradiation, phenyl esters undergo a rearrangement to form ortho- and para-hydroxyketones.[1] For Ph-3-IBz, this yields (2-hydroxyphenyl)(3-iodophenyl)methanone, a scaffold for UV absorbers and chelating agents.[1]
Reactivity Logic Map
Figure 2: Divergent reactivity profile of Ph-3-IBz.[1]
Experimental Protocol: Steglich Esterification
Objective: Synthesis of Phenyl 3-iodobenzoate on a 10 mmol scale.
Reagents:
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3-Iodobenzoic acid (2.48 g, 10 mmol)
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Phenol (0.94 g, 10 mmol)
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DCC (N,N'-Dicyclohexylcarbodiimide) (2.27 g, 11 mmol)
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DMAP (4-Dimethylaminopyridine) (122 mg, 1 mmol, 10 mol%)
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Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
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Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
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Dissolution: Add 3-iodobenzoic acid, phenol, and DMAP to the flask. Dissolve in 50 mL of anhydrous DCM.
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Cooling: Submerge the flask in an ice-water bath (0 °C).
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Addition: Dissolve DCC in 10 mL DCM and add it dropwise to the reaction mixture over 10 minutes. Note: A white precipitate (DCU) will begin to form almost immediately.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.
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Work-up:
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Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.
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Wash the filtrate with 1N HCl (2 x 30 mL) to remove DMAP and unreacted amine.
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Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid.
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Wash with Brine (1 x 30 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: The crude residue is typically purified via flash column chromatography (Silica Gel, Hexanes:EtOAc 95:5 to 90:10) or recrystallization from Ethanol/Hexane.
Validation Criteria:
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TLC: Single spot (Rf ~0.6 in 4:1 Hex/EtOAc).
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Yield: Expected 85–95%.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light, turning yellow. Store in amber vials.
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Moisture: The ester linkage is stable to atmospheric moisture but should be stored in a desiccator to prevent slow hydrolysis over months.
References
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Transesterification of (hetero)aryl esters with phenols. Royal Society of Chemistry (RSC) Advances. (2018). Provides NMR characterization data for Phenyl 3-iodobenzoate (Compound 3la).
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Fries Rearrangement of Phenyl Benzoate Derivatives. Journal of Organic Chemistry. General mechanism and conditions for phenyl ester rearrangement.
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Steglich Esterification Protocol. Organic Chemistry Portal. Standard operating procedure for DCC coupling.
